molecular formula C8H8N4O B15329485 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide

5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B15329485
M. Wt: 176.18 g/mol
InChI Key: CVMLOIHONICFSD-UHFFFAOYSA-N
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Description

5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an amino group at the 5-position and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . One common method involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C to form 5-oxo-4,5-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acids .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as Janus kinase and cyclin-dependent kinase . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and modulating various biological processes.

Comparison with Similar Compounds

Uniqueness: 5-Aminopyrazolo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a versatile building block for the synthesis of various heterocyclic compounds further enhances its significance in medicinal chemistry.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

5-aminopyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H8N4O/c9-5-1-2-12-7(3-5)6(4-11-12)8(10)13/h1-4H,9H2,(H2,10,13)

InChI Key

CVMLOIHONICFSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)N)C=C1N

Origin of Product

United States

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